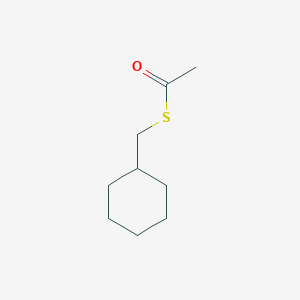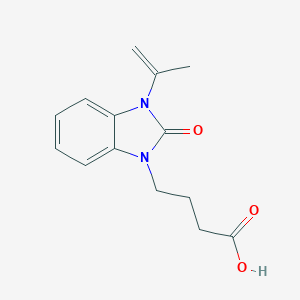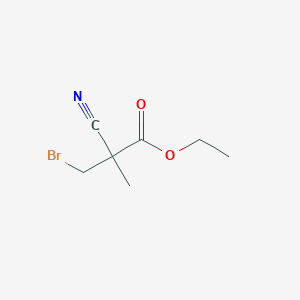
N-(2-Oxazolyl)-1-naphthylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Oxazolyl)-1-naphthylamine, also known as ONA, is a chemical compound that belongs to the class of heterocyclic compounds. It is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. ONA has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.
Mecanismo De Acción
N-(2-Oxazolyl)-1-naphthylamine exerts its inhibitory effect on PKC by binding to the regulatory domain of the enzyme. This binding prevents the activation of PKC by diacylglycerol (DAG) and Ca2+, which are the two key activators of PKC. As a result, N-(2-Oxazolyl)-1-naphthylamine inhibits the downstream signaling pathways of PKC, which are involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
N-(2-Oxazolyl)-1-naphthylamine has been shown to have various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. N-(2-Oxazolyl)-1-naphthylamine has also been shown to modulate the expression of various genes involved in cell growth and apoptosis. Furthermore, N-(2-Oxazolyl)-1-naphthylamine has been reported to enhance the immune response by stimulating the production of cytokines, such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Oxazolyl)-1-naphthylamine has several advantages for lab experiments. It is a potent and specific inhibitor of PKC, which makes it an excellent tool for studying the role of PKC in various cellular processes. Moreover, N-(2-Oxazolyl)-1-naphthylamine has been shown to be effective in inhibiting the growth of cancer cells, which makes it a promising candidate for developing anticancer drugs. However, N-(2-Oxazolyl)-1-naphthylamine has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. Moreover, N-(2-Oxazolyl)-1-naphthylamine has been reported to be toxic to some normal cells, which may limit its use in certain experiments.
Direcciones Futuras
N-(2-Oxazolyl)-1-naphthylamine has several potential future directions for scientific research. One possible direction is to develop N-(2-Oxazolyl)-1-naphthylamine-based drugs for cancer treatment. N-(2-Oxazolyl)-1-naphthylamine has been shown to be effective in inhibiting the growth of various cancer cell lines, and it has the potential to be used in combination with other chemotherapeutic agents to enhance their efficacy. Another possible direction is to study the role of PKC in other cellular processes, such as neuronal function and cardiovascular disease. N-(2-Oxazolyl)-1-naphthylamine can be used as a tool to study the specific role of PKC in these processes. Moreover, the development of new N-(2-Oxazolyl)-1-naphthylamine analogs with improved solubility and selectivity could lead to the discovery of new PKC inhibitors with enhanced efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of N-(2-Oxazolyl)-1-naphthylamine involves the condensation of 2-aminobenzophenone with glyoxal in the presence of an acid catalyst. The resulting product is then cyclized with hydroxylamine to form N-(2-Oxazolyl)-1-naphthylamine. The purity of the synthesized N-(2-Oxazolyl)-1-naphthylamine can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
N-(2-Oxazolyl)-1-naphthylamine has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2-Oxazolyl)-1-naphthylamine has also been shown to enhance the cytotoxicity of chemotherapeutic agents, such as doxorubicin and cisplatin, in cancer cells. Moreover, N-(2-Oxazolyl)-1-naphthylamine has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Propiedades
Número CAS |
100381-97-3 |
|---|---|
Fórmula molecular |
C13H10N2O |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
N-naphthalen-1-yl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C13H10N2O/c1-2-6-11-10(4-1)5-3-7-12(11)15-13-14-8-9-16-13/h1-9H,(H,14,15) |
Clave InChI |
QPVKBSBPGROOBY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC=CO3 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC3=NC=CO3 |
Otros números CAS |
100381-97-3 |
Sinónimos |
N-(2-Oxazolyl)-1-naphthylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B27527.png)



![2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B27542.png)


![5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione](/img/structure/B27550.png)
![4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid](/img/structure/B27553.png)


![N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B27559.png)
